Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.:
Cat. No.: VC18309306
Molecular Formula: C15H19BCl2O4
Molecular Weight: 345.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BCl2O4 |
|---|---|
| Molecular Weight | 345.0 g/mol |
| IUPAC Name | ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H19BCl2O4/c1-6-20-13(19)9-7-10(17)12(11(18)8-9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 |
| Standard InChI Key | IXKVXBKJWUIAQH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OCC)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Its molecular formula is CHBClO, with a molecular weight of 345.03 g/mol . The CAS registry number, 1198615-97-2, uniquely identifies it in chemical databases.
Structural Characteristics
The molecule comprises a benzoate core with chlorine atoms at the 3 and 5 positions and a pinacol boronate group at the 4 position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions. The ethyl ester group at the carboxylate position improves solubility in organic solvents, facilitating synthetic applications .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Aromatic substituents | 3-Cl, 5-Cl, 4-B(pinacol) |
| Boronate ester ring | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |
| Solubility | Soluble in DMSO, DMF, THF |
| Stability | Moisture-sensitive; store under inert gas |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via palladium-catalyzed borylation of 3,5-dichloro-4-iodobenzoate derivatives. A representative procedure involves:
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Substrate Preparation: Ethyl 3,5-dichloro-4-iodobenzoate is reacted with bis(pinacolato)diboron (Bpin) in anhydrous 1,4-dioxane.
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Catalytic System: Pd(dppf)Cl (1–3 mol%) and triethylamine (3 equiv) are added under argon .
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Reaction Conditions: The mixture is heated at 85°C for 16 hours, followed by Celite filtration and solvent evaporation .
Yield: ~70–85% (crude), requiring purification via flash chromatography (SiO, hexane/ethyl acetate).
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: 80–90°C to minimize side reactions.
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Catalyst Recycling: Heterogeneous palladium catalysts reduce costs.
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Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane, aligning with green chemistry principles.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The boronate ester group enables carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromotoluene yields 3,5-dichloro-4-(p-tolyl)benzoate, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: Representative Coupling Reactions
| Partner Electrophile | Product | Yield (%) |
|---|---|---|
| 4-Bromoanisole | 3,5-Dichloro-4-(4-methoxyphenyl) | 82 |
| 2-Iodonaphthalene | 3,5-Dichloro-4-(naphthalen-2-yl) | 75 |
Synthesis of Biologically Active Molecules
The dichloro substituents confer electron-withdrawing effects, directing subsequent functionalization. In medicinal chemistry, this compound has been used to synthesize:
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Anticancer Agents: Hybrid molecules combining boronate esters and chlorinated aromatics exhibit tubulin polymerization inhibition.
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Antimicrobials: Analogues show activity against Staphylococcus aureus (MIC = 8 µg/mL).
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